tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17437203
InChI: InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9/h11H,4-6H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C9H17FN2O2
Molecular Weight: 204.24 g/mol

tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate

CAS No.:

Cat. No.: VC17437203

Molecular Formula: C9H17FN2O2

Molecular Weight: 204.24 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate -

Specification

Molecular Formula C9H17FN2O2
Molecular Weight 204.24 g/mol
IUPAC Name tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate
Standard InChI InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9/h11H,4-6H2,1-3H3,(H,12,13)
Standard InChI Key ORZOGCSLTFDKEB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1(CNC1)CF

Introduction

Chemical Identity and Structural Features

tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate (molecular formula: C₁₀H₁₇FN₂O₂) comprises an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—substituted at the 3-position with a fluoromethyl (-CH₂F) group. The nitrogen atom is protected by a Boc group (-O-C(=O)-O-C(CH₃)₃), a common strategy to prevent undesired reactions during synthesis . Key structural attributes include:

  • Azetidine core: The ring’s small size induces significant ring strain, enhancing reactivity for further functionalization.

  • Fluoromethyl substituent: The electronegative fluorine atom influences electronic distribution, potentially improving metabolic stability in drug candidates .

  • Boc protection: Facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl) .

The compound’s IUPAC name, tert-butyl (3-(fluoromethyl)azetidin-3-yl)carbamate, reflects its substitution pattern. Analytical characterization via nuclear magnetic resonance (NMR) would reveal distinct signals for the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and fluoromethyl moiety (doublet for -CH₂F near δ ~4.5 ppm) .

Synthetic Routes and Methodologies

The synthesis of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate parallels methodologies described for related azetidine derivatives . A representative route involves:

Azetidine Precursor Preparation

Azetidine-3-carboxylic acid serves as the starting material. Conversion to methyl azetidine-3-carboxylate hydrochloride (2) is achieved via thionyl chloride (SOCl₂) and methanol, followed by neutralization with triethylamine .

Hydroxymethyl Intermediate

Reduction of the methyl ester (2) using sodium borohydride (NaBH₄) or Red-Al yields tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4) .

Sulfonylation and Fluorination

The hydroxymethyl group in (4) is sulfonylated with methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of triethylamine, forming tert-butyl 3-((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (5a/5b). Subsequent fluorination with tetrabutylammonium fluoride (TBAF) or HF/trimethylamine replaces the sulfonate group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6) .

Boc Deprotection

Treatment of (6) with trifluoroacetic acid (TFA) or HCl removes the Boc group, generating the free amine 3-(fluoromethyl)azetidine (7) .

Table 1: Key Synthetic Steps and Conditions

StepReagent/ConditionsProductReference
EsterificationSOCl₂, MeOHMethyl azetidine-3-carboxylate
ReductionNaBH₄/Red-Altert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
SulfonylationMsCl/TsCl, Et₃Ntert-Butyl 3-(sulfonato)methylazetidine-1-carboxylate
FluorinationTBAF/HF·NMe₃tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate
DeprotectionTFA/HCl3-(Fluoromethyl)azetidine

Applications in Pharmaceutical Synthesis

This compound’s primary utility lies in drug discovery, where it acts as a building block for bioactive molecules. Examples include:

Chromene Derivatives

The patent describes coupling 3-(fluoromethyl)azetidine with chromene intermediates to yield compounds like 2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol (46), a potential estrogen receptor modulator.

Enantiomer Separation

Racemic mixtures of azetidine derivatives are resolved via chiral chromatography or enzymatic methods, yielding enantiopure drugs with optimized pharmacokinetics .

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